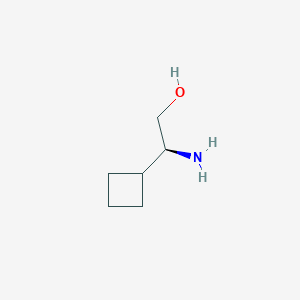
3-Phenylazetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylazetidin-3-amine is an organic compound with the molecular formula C9H12N2 It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetonitrile with ethylenediamine under specific conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-Phenylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
科学的研究の応用
3-Phenylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
作用機序
The mechanism of action of 3-Phenylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular responses.
類似化合物との比較
Azetidine: The parent compound of the azetidine family, lacking the phenyl group.
2-Phenylazetidine: A similar compound with the phenyl group attached to a different position on the azetidine ring.
3-Phenylazetidine: Another related compound with slight structural variations.
Uniqueness: 3-Phenylazetidin-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group and amine functionality make it a versatile compound for various applications, distinguishing it from other azetidine derivatives.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
3-phenylazetidin-3-amine |
InChI |
InChI=1S/C9H12N2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2 |
InChIキー |
GCZVXMPQTCSBJC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)











![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

